Ceralasertib, also known as Ceralasertib, is a potent and selective, orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. [, ] ATR is a serine/threonine protein kinase that plays a crucial role in the DNA damage response (DDR) pathway. [] It is activated in response to replication stress, which occurs when DNA replication is stalled or impeded. [, ] In scientific research, ceralasertib is used as a tool to investigate the role of ATR in various cellular processes, including DNA repair, cell cycle regulation, and the response to DNA damage. [, ] Its selectivity for ATR makes it a valuable tool for dissecting the complex interplay of DDR pathways. [] Ceralasertib has been extensively studied in preclinical models of cancer, where it has shown promising activity as both a monotherapy and in combination with other anticancer agents, particularly those that induce DNA damage. [, , , , , , , , , , , , , , , , , , , , , ]
AZD6738 was developed by AstraZeneca and is classified as an oral small molecule inhibitor. It specifically targets the ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in cellular responses to DNA damage. The compound is currently undergoing clinical trials to assess its efficacy in treating solid tumors and hematologic malignancies.
The synthesis of AZD6738 involves several key steps, starting from the preparation of intermediate compounds through various chemical reactions. The process includes:
The synthesis has been scaled up from laboratory to industrial levels, demonstrating the feasibility of producing AZD6738 in larger quantities for clinical use .
AZD6738's molecular structure features a sulfoximine moiety attached to a morpholino-pyrimidine scaffold. The chemical formula is CHNOS, with a molecular weight of approximately 304.36 g/mol. Key structural elements include:
The binding interactions with the ATR kinase involve critical hydrogen bonds that stabilize the complex, contributing to its potency .
The chemical reactivity of AZD6738 primarily involves its interactions with cellular targets rather than traditional organic reactions. Key aspects include:
These interactions result in increased sensitivity to DNA-damaging agents when used in combination therapies.
AZD6738 functions by inhibiting ATR kinase, which is activated in response to DNA replication stress. The inhibition leads to several downstream effects:
This mechanism highlights AZD6738's potential as a radiosensitizer when combined with radiation therapy .
AZD6738 exhibits several notable physical and chemical properties:
These properties are crucial for its development as an effective therapeutic agent .
AZD6738 has significant potential in oncology due to its ability to enhance the efficacy of existing cancer treatments. Key applications include:
AZD6738 (ceralasertib) is a potent and highly selective adenosine triphosphate (ATP)-competitive inhibitor targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Its molecular architecture centers on a morpholinopyrimidine scaffold, which enables precise interactions with the kinase’s ATP-binding pocket. The R-enantiomer at the 3-methylmorpholine group is critical for high-affinity binding, forming hydrogen bonds with the hinge region residue Glu2207 in ATR’s catalytic domain. This stereospecific interaction minimizes off-target effects against other phosphatidylinositol 3-kinase-related kinases (PIKKs), such as ATM (IC₅₀ > 30 µM) and DNA-PK (IC₅₀ > 5 µM) [6] [9].
Selectivity profiling across 442 kinases revealed that AZD6738 inhibits only one non-target kinase (PI3KC2γ) by >20% at 1 µM, demonstrating exceptional specificity [6] [9]. This discrimination arises from ATR’s unique hydrophobic pocket, accommodating the compound’s dichlorophenyl group. Mutagenesis studies show that residues like Met2204 and Thr2208 act as "selectivity gates," sterically hindering bulkier inhibitors while allowing AZD6738 to bind [6].
Table 1: Selectivity Profile of AZD6738 Against Key Kinases
Kinase | Enzyme IC₅₀ (µM) | Cellular IC₅₀ (µM) |
---|---|---|
ATR | 0.001 | 0.074 (pCHK1 S345) |
ATM | >30 | >30 |
DNA-PK | >5 | >5 |
mTOR | >23 | >23 |
PI3Kδ | 6.8 | ND |
AZD6738 exhibits reversible, concentration-dependent inhibition of ATR kinase activity. Enzyme kinetics analyses reveal a Kᵢ (inhibition constant) of 0.4 nM, indicating sub-nanomolar affinity [6] [9]. This potency translates to cellular settings, where AZD6738 suppresses ATR-dependent phosphorylation of CHK1 at serine 345 (pCHK1 S345) with an IC₅₀ of 0.074 µM. Time-resolved assays show that inhibition occurs within 15 minutes of exposure and persists for >24 hours post-washout, reflecting sustained target engagement [6] [3].
Isothermal titration calorimetry (ITC) studies confirm that binding is entropy-driven, primarily mediated by hydrophobic interactions. The dichlorophenyl moiety occupies a deep hydrophobic cleft adjacent to the ATP-binding site, while the morpholine oxygen forms a water-mediated hydrogen bond with catalytic residue Lys2327 [6]. This binding mode displaces magnesium ions typically coordinated by ATP, preventing phosphate transfer. Cellular thermal shift assays (CETSA) further validate target engagement, with AZD6738 increasing ATR’s melting temperature (ΔTₘ = 8.5°C), indicative of complex stabilization [9].
Table 2: Biochemical and Cellular Kinase Inhibition by AZD6738
Parameter | Value | Assay System |
---|---|---|
ATR Enzyme IC₅₀ | 0.001 µM | Radioactive kinase assay |
Cellular pCHK1 IC₅₀ | 0.074 µM | H460 NSCLC cells |
ATR Binding Affinity (Kᵢ) | 0.4 nM | Enzyme kinetics |
Selectivity Ratio (ATR/ATM) | >30,000-fold | Enzyme IC₅₀ comparison |
ATR orchestrates the DNA damage response (DDR) by phosphorylating CHK1, which activates cell-cycle checkpoints and DNA repair. AZD6738 potently suppresses pCHK1 S345 (IC₅₀ = 0.074 µM), abrogating G2/M arrest and forcing cells with unrepaired DNA damage into catastrophic mitosis [5] [7]. In colorectal cancer cells, this results in a 4.3-fold increase in γH2AX foci (a DNA double-strand break marker) and a 70% reduction in RAD51 focus formation—indicating homologous recombination (HR) impairment [5] [8].
The inhibitor’s impact extends beyond checkpoint control:
Table 3: AZD6738-Induced DDR Modulation in Cancer Models
DDR Pathway | Effect of AZD6738 | Experimental Evidence |
---|---|---|
CHK1 Phosphorylation | >90% suppression at 1 µM | Western blot in BTC cell lines [7] |
Homologous Recombination | 70% reduction in RAD51 foci | Immunofluorescence in NSCLC [8] |
Replication Stress | 3.5-fold increase in ssDNA | DNA fiber assays [8] |
Micronuclei Formation | 8-fold increase post-irradiation | High-content imaging [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7